![molecular formula C18H17NO2 B2879757 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde CAS No. 95275-80-2](/img/structure/B2879757.png)
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde
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Overview
Description
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, also known as indole-3-carbaldehyde or 3-formylindole , is a metabolite derived from dietary L-tryptophan. It is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus. This compound plays a significant role in cell biology and exhibits various biologically vital properties .
Synthesis Analysis
The synthesis of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde involves several steps. One possible route is the Fischer indole synthesis, where hydrazine reacts with phthalic anhydride to yield the intermediate compound, followed by dehydration to form the target compound .
Molecular Structure Analysis
The molecular formula of 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is C19H19NO3 . Its average mass is approximately 309.36 g/mol . The chemical structure consists of an indole ring with a benzyl group, a methoxy group, and a methyl group attached at specific positions .
Chemical Reactions Analysis
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including oxidation to indole-3-carboxylic acid and condensation with nitromethane in a Henry reaction to form 3-nitrovinyl indole .
Physical And Chemical Properties Analysis
Scientific Research Applications
Antiviral Applications
Indole derivatives, such as 1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for their efficacy against a range of viruses, including influenza and Coxsackie B4 virus . The structural flexibility of indole allows for the development of numerous derivatives with potential antiviral activities.
Anti-inflammatory Properties
The indole scaffold is integral in the synthesis of compounds with anti-inflammatory properties. Researchers have been exploring indole derivatives for their ability to modulate inflammatory pathways, which could lead to new treatments for conditions like arthritis and other chronic inflammatory diseases .
Anticancer Research
Indole derivatives are being investigated for their anticancer properties. The indole core is a common feature in many natural and synthetic compounds with known anticancer activity. These compounds can interact with various cellular targets, potentially leading to the development of new chemotherapeutic agents .
Antimicrobial Activity
The antimicrobial potential of indole derivatives is another area of interest. These compounds have been tested against a variety of bacterial and fungal pathogens, with some showing significant inhibitory effects. This research could contribute to the fight against antibiotic-resistant strains of bacteria .
Antidiabetic Effects
Indole derivatives are also being studied for their antidiabetic effects. By influencing insulin signaling pathways or glucose metabolism, these compounds could offer new avenues for diabetes management and treatment .
Antimalarial Potential
The fight against malaria has led researchers to explore indole derivatives as potential antimalarial agents. Their ability to interfere with the life cycle of the malaria parasite makes them candidates for the development of new antimalarial drugs .
Neuroprotective Effects
Indole derivatives may have neuroprotective effects, offering potential treatments for neurodegenerative diseases. By protecting neuronal cells from damage or death, these compounds could be beneficial in conditions like Alzheimer’s and Parkinson’s disease .
Enzyme Inhibition
Some indole derivatives have been evaluated for their role as enzyme inhibitors. For instance, they have been tested as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. Inhibiting this enzyme could help prevent or treat such complications .
Mechanism of Action
Target of Action
1-Benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders . This compound has been used as a reactant in the preparation of inhibitors of the C-terminal domain of RNA polymerase II, inhibitors of Bcl-2 family of proteins, and in Nazarov type electrocyclization .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . The compound’s interaction with its targets can lead to changes in cellular processes, potentially contributing to its biological activity.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Given the biological activities of indole derivatives, it can be inferred that this compound may have a range of effects at the molecular and cellular levels .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-5-methoxy-2-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-17(12-20)16-10-15(21-2)8-9-18(16)19(13)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMCMJODXKLFGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=CC=C3)C=CC(=C2)OC)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-5-methoxy-2-methyl-1H-indole-3-carbaldehyde |
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